molecular formula C12H16BrNO B3242203 4-(bromomethyl)-N,N-diethylbenzamide CAS No. 150514-48-0

4-(bromomethyl)-N,N-diethylbenzamide

Cat. No. B3242203
M. Wt: 270.17 g/mol
InChI Key: CHMDOQMPDXZSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05216165

Procedure details

4-Bromomethylbenzoic acid (50 g, 233 mmol) is dissolved in 500 mL of tetrahydrofuran containing a few drops if N,N-dimethylformamide at room temperature under nitrogen and treated dropwise over 1 hour with oxalyl chloride (268 mmol, 34.0 g, 23.4 mL). After the addition, the reaction mixture is stirred for 0.5 hour, at which point the solvent is removed in vacuo. The solid residue is dissolved in 200 mL of tetrahydrofuran and poured into a rapidly stirring solution of diethylamine (536 mmol, 39.2 g, 55.7 mL) in 400 mL of water. After the mixture cools to room temperature, 100 mL of ether are added and the two phases are separated. The organic phase is dried over magnesium sulfate and concentrated in vacuo affording 54.01 g (200 mmol, 86% yield) of the product as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
55.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.[CH2:18]([NH:20][CH2:21][CH3:22])[CH3:19].CCOCC>O1CCCC1.CN(C)C=O.O>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:20]([CH2:21][CH3:22])[CH2:18][CH3:19])=[O:9])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Name
Quantity
500 mL
Type
catalyst
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
23.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
55.7 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 0.5 hour, at which point the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in 200 mL of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
cools to room temperature
CUSTOM
Type
CUSTOM
Details
the two phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)N(CC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 mmol
AMOUNT: MASS 54.01 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.